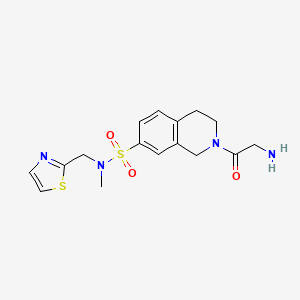

2-glycyl-N-methyl-N-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is part of a broader class of tetrahydroisoquinoline sulfonamides, which have been studied for their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT) and their potential roles in modifying epinephrine biosynthesis. This area of research is significant due to the implications for understanding and potentially treating conditions related to norepinephrine and epinephrine imbalances.

Synthesis Analysis

The synthesis of similar tetrahydroisoquinoline-based sulfonamides typically involves strategic functionalization of the tetrahydroisoquinoline scaffold. A common approach includes the Heck-aza-Michael strategy for constructing isoindoline and tetrahydroisoquinoline-containing tricyclic sultam libraries, highlighting the complexity and versatility of synthetic routes for these compounds (Zang et al., 2012).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline sulfonamides, including compounds similar to the one , features a sulfonamide group attached to a tetrahydroisoquinoline ring. This structure is critical for the compound's biological activity, with variations in substituents on the tetrahydroisoquinoline core and the sulfonamide nitrogen influencing potency and selectivity.

Chemical Reactions and Properties

Tetrahydroisoquinoline sulfonamides undergo various chemical reactions, including radical cyclizations and sulfone formations. These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical and chemical properties (Grunewald et al., 2006).

Wissenschaftliche Forschungsanwendungen

Sulfonamide Hybrids in Drug Development

Recent research has highlighted sulfonamides as a versatile class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The development of sulfonamide hybrids, by combining sulfonamides with other biologically active scaffolds like coumarin, indole, quinoline, and thiazole, has been a significant area of interest. These hybrids have shown a considerable range of biological activities, making them promising candidates for drug development (Ghomashi et al., 2022).

Novel Sulfonamide Libraries

The synthesis of unique isoindoline- and tetrahydroisoquinoline (THIQ)-containing tricyclic sultam libraries using a Heck-aza-Michael strategy has been reported. This synthesis strategy offers a platform for generating diverse sulfonamide derivatives, which can be screened for various biological activities, contributing to the expansion of potential therapeutic agents (Zang et al., 2012).

Biochemical Inhibition Studies

Sulfonamide derivatives have been explored for their inhibitory activities against phenylethanolamine N-methyltransferase (PNMT), showcasing their potential in modulating epinephrine biosynthesis. This biochemical pathway is crucial in various physiological processes, indicating sulfonamides' potential therapeutic roles in disorders related to catecholamine biosynthesis (Blank et al., 1980).

Advanced Synthesis Techniques

Techniques such as Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate have been utilized for synthesizing tetrahydroisoquinoline derivatives. These methods underline the advancements in synthesizing complex sulfonamide structures, which are crucial for developing novel therapeutic agents (Bunce et al., 2012).

Eigenschaften

IUPAC Name |

2-(2-aminoacetyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-19(11-15-18-5-7-24-15)25(22,23)14-3-2-12-4-6-20(16(21)9-17)10-13(12)8-14/h2-3,5,7-8H,4,6,9-11,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKJKCYYYHHJBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC=CS1)S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)CN)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-glycyl-N-methyl-N-(1,3-thiazol-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)